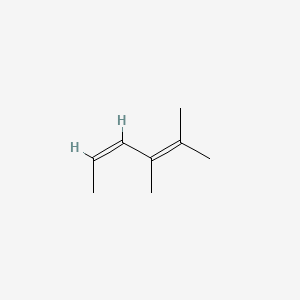
(Z)-2,4-Hexadiene, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of two double bonds and two methyl groups attached to the carbon chain. The compound’s structure is denoted by the (Z) configuration, indicating that the highest priority substituents on each end of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be achieved through various methods, including:
Alkene Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Catalysts such as Grubbs’ catalyst are commonly used.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, leading to the formation of the desired diene.
Wittig Reaction: This reaction involves the use of phosphonium ylides to convert carbonyl compounds into alkenes, which can then be further modified to obtain the desired diene.
Industrial Production Methods
Industrial production of (Z)-2,4-Hexadiene, 2,3-dimethyl- typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via hydroxylation.
Halogenated Derivatives: Resulting from halogenation reactions.
Scientific Research Applications
(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.
Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-butene: Another diene with similar structural features but different reactivity.
2,4-Hexadiene: Lacks the methyl substituents, leading to different chemical properties.
2,3-Dimethyl-1,3-butadiene: A related diene with different double bond positions.
Uniqueness
(Z)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific (Z) configuration and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
32461-38-4 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4Z)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5- |
InChI Key |
XPQJKTHTVOZXGD-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\C(=C(C)C)C |
Canonical SMILES |
CC=CC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




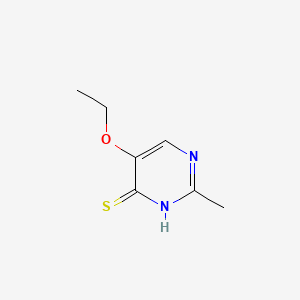
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
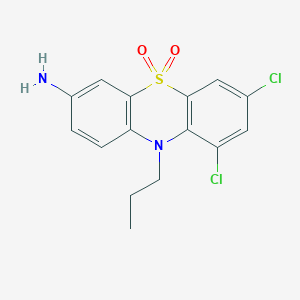
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
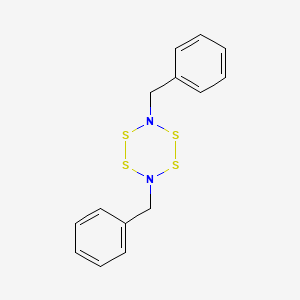
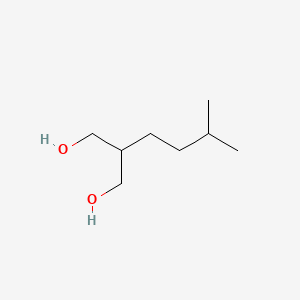
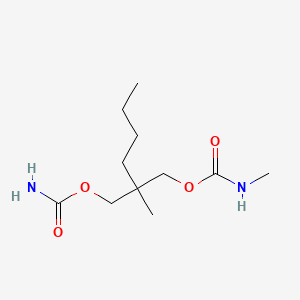
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

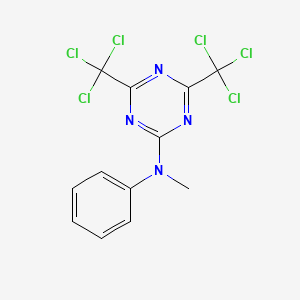
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
